molecular formula C10H18O B2459257 Alpha-Terpineol CAS No. 8000-41-7

Alpha-Terpineol

Cat. No.: B2459257
CAS No.: 8000-41-7
M. Wt: 154.25 g/mol
InChI Key: WUOACPNHFRMFPN-UHFFFAOYSA-N
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Description

Terpineol is a monoterpenoid alcohol existing in several isomeric forms, with α-terpineol being the most prevalent and commercially significant . This colorless liquid is characterized by a pleasant lilac-like odor and serves as a versatile compound in scientific research, spanning microbiology, pharmacology, and industrial applications. Researchers value Terpineol for its broad-spectrum antimicrobial properties. Studies demonstrate its efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism of action involves disrupting bacterial cell walls and membranes, leading to cytoplasmic leakage and cell death . Notably, recent investigations highlight its role as an Antimicrobial Resistance Modifying Agent, showing synergistic effects when combined with conventional antibiotics like gentamycin and tetracycline to enhance their efficacy and combat resistant pathogens . In pharmacological research, Terpineol exhibits significant biological activities. It shows promise as an anti-inflammatory and antioxidant agent, with studies reporting its ability to reduce cytokine production and scavenge free radicals . Its anticonvulsant, anti-nociceptive, and antihypertensive properties are also under investigation, with mechanisms potentially involving the modulation of vascular calcium channels and the NO-cGMP pathway . Furthermore, in vitro and in vivo studies indicate potential anticancer properties, with observed antiproliferative effects on human cancer cell lines . Terpineol is a common ingredient in fragrance and flavor research due to its widespread use in perfumes, cosmetics, and food products . It also serves as a key precursor in the synthesis of other aromatic compounds and is investigated for its application in polymer science, such as the development of nanoparticles for drug delivery systems . This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is the responsibility of the researcher to ensure compliance with all applicable laws and regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methylcyclohex-3-en-1-yl)propan-2-ol
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InChI

InChI=1S/C10H18O/c1-8-4-6-9(7-5-8)10(2,3)11/h4,9,11H,5-7H2,1-3H3
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InChI Key

WUOACPNHFRMFPN-UHFFFAOYSA-N
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Canonical SMILES

CC1=CCC(CC1)C(C)(C)O
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Molecular Formula

C10H18O
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Related CAS

68540-43-2 (hydrochloride salt)
Record name alpha-Terpineol
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DSSTOX Substance ID

DTXSID5026625
Record name alpha-Terpineol
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Molecular Weight

154.25 g/mol
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Physical Description

Liquid, White solid with an odor of lilac; [HSDB] Some forms are liquid; [Merck Index] White low melting solid; mp = 31-32 deg C; [MSDSonline], colourless, viscous liquid with a lilac-like odour
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Boiling Point

218-221 °C
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Solubility

1:8 OR MORE IN 50% ALCOHOL; SOL IN PROPYLENE GLYCOL, Very soluble in benzene, acetone, Very soluble in alcohol, ether, In water, 7100 mg/L at 25 °C, slightly soluble in glycerol and water, 1 ml in 2 ml 70% alcohol; 1 ml in 4 ml 60% alcohol (in ethanol)
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Density

0.935 at 20 °C/20 °C, 0.930-0.936
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Vapor Pressure

0.04 [mmHg], VP: 5 mm Hg at 80 to 81 mm Hg /L-alpha-Terpineol/, 0.0423 mm Hg at 24 °C
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Color/Form

Colorless solid, Pure alpha-isomer is white, crystalline powder

CAS No.

98-55-5, 8000-41-7, 8006-39-1, 10482-56-1
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Melting Point

35-40 °C, Viscous at room temperature; mp: 40-41 °C /d-isomer/; congealing point: +2 °C
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Advanced Methodologies for Terpineol Synthesis and Biotransformation Studies

Chemical Synthetic Routes and Reaction Mechanisms

Chemical synthesis of terpineol (B192494) primarily involves the hydration of readily available monoterpenes, particularly pinene isomers and limonene (B3431351). These reactions typically proceed through acid-catalyzed mechanisms.

Hydration Reactions of Pinene Isomers

The hydration of α-pinene is a common industrial method for terpineol synthesis, often employing aqueous mineral acids like sulfuric acid atamanchemicals.comwikipedia.orgrsc.org. This process typically involves a two-step approach: initial hydration of α-pinene to form cis-terpin hydrate, followed by partial dehydration to yield α-terpineol scispace.com. The reaction mechanism involves the protonation of α-pinene, leading to the formation of carbocations which can undergo rearrangement or ring opening of the four-membered ring ugm.ac.idlongdom.org. These carbocations can then react with water to form alcohols or lose a proton to generate hydrocarbons ugm.ac.idlongdom.org.

While traditional methods use homogeneous acid catalysts, which can lead to separation difficulties and environmental concerns, research is exploring solid catalysts and alternative acid systems scispace.comugm.ac.id. Chloroacetic acid has shown promise as a catalyst for α-pinene hydration, demonstrating high conversion and good selectivity in some studies scispace.com. For instance, a study using chloroacetic acid achieved 99% conversion with 70% selectivity for α-terpineol scispace.com. However, increased catalyst concentration can sometimes lead to decreased selectivity due to the formation of byproducts like limonene and γ-terpinene through isomerization scispace.com.

The hydration of α-pinene can also be catalyzed by composite catalysts, such as those based on α-hydroxycarboxylic acids and boric acid. These systems can facilitate the reaction without the need for organic solvents, achieving high conversion rates. For example, a composite catalyst of mandelic acid and boric acid achieved 96.1% conversion of α-pinene with 55.5% selectivity for terpineol in a solvent-free system mdpi.comresearchgate.net. The mechanism in these cases involves the formation of intermediates between the carbocation and the α-hydroxycarboxylic acid nih.gov.

β-pinene can also be a precursor for terpineol through biotransformation pathways involving oxidation scielo.br.

Cascade Reactions Initiated from Limonene

Limonene, another abundant monoterpene, serves as an alternative starting material for terpineol synthesis through cascade reactions. One approach involves the reaction of limonene with trifluoroacetic acid, followed by hydrolysis of the resulting intermediate. This method can yield α-terpineol, although often with lower selectivity compared to pinene hydration, producing side-products like β-terpineol and 4-terpineol wikipedia.org.

A two-step cascade reaction starting from limonene has been adapted for continuous flow systems. The first step involves the addition of trifluoroacetic acid to limonene, and the second step is the basic hydrolysis of the resulting ester researchgate.netbeilstein-archives.orglookchem.comresearchgate.netproceedings.science. This continuous flow approach has demonstrated high conversion and selectivity under optimized conditions researchgate.netbeilstein-archives.orglookchem.comresearchgate.netproceedings.science.

Optimization of Reaction Parameters in Continuous Flow Systems

Continuous flow systems offer advantages for chemical synthesis, including improved control over reaction parameters and potentially higher productivity. Studies have investigated the optimization of continuous flow synthesis for α-terpineol production from both α-pinene and limonene.

For the hydration of α-pinene using chloroacetic acid in a continuous flow system, conditions such as temperature and residence time have been optimized. A study reported achieving 72% conversion and 76% selectivity for α-terpineol at 80 °C with a residence time of 15 minutes researchgate.netlookchem.comresearchgate.netbeilstein-archives.org.

In the two-step cascade reaction from limonene in a continuous flow setup, the residence time for each step is crucial. Optimization studies have shown high conversion (97%) and good selectivity (80-81%) with a total residence time of 40 minutes at 25 °C researchgate.netbeilstein-archives.orglookchem.comresearchgate.netbeilstein-archives.org. This highlights the potential of continuous flow for efficient terpineol synthesis from limonene.

Data from continuous flow synthesis studies:

Starting MaterialCatalyst/ReagentsSystem TypeTemperature (°C)Residence TimeConversion (%)Selectivity (%)Productivity (Kg/day)Reference
α-pineneAqueous chloroacetic acid (1:1)Continuous Flow8015 min72760.53 - 0.67 researchgate.netlookchem.comresearchgate.netbeilstein-archives.org
LimoneneTrifluoroacetic acid, NaOH/MeOHContinuous Flow2540 min9780 - 810.12 - 0.14 researchgate.netbeilstein-archives.orglookchem.comresearchgate.netbeilstein-archives.org

Microbial Biotransformation Pathways and Engineering

Microbial biotransformation presents an environmentally friendly alternative for producing terpineol from monoterpene precursors nih.govscielo.org.co. Various microorganisms, including bacteria and fungi, possess the enzymatic machinery to convert monoterpenes like limonene and pinene isomers into terpineol and other oxygenated derivatives scielo.brmdpi.comresearchgate.net.

Enzymatic Conversion of Monoterpene Precursors

The biotransformation of limonene to α-terpineol typically involves oxidation followed by dehydration. Hydroxylation of limonene, often catalyzed by cytochrome P450 monooxygenases, can lead to intermediates like limonene-1,2-diol, which can then be dehydrated to α-terpineol by dehydratase enzymes mdpi.com.

Studies have investigated the biotransformation of limonene by various fungal strains, such as Penicillium digitatum. Optimization of parameters like the biotransformation medium, pH, fungal growth phase, and substrate concentration can significantly impact the conversion efficiency and selectivity towards α-terpineol scielo.org.comdpi.com. For instance, Penicillium digitatum DSM 62840 achieved a high conversion of 89.79% using specific medium and conditions scielo.org.co.

Biotransformation of α-pinene and β-pinene by microorganisms like Aspergillus niger has also been shown to produce oxidized products, including α-terpineol from β-pinene scielo.br.

Investigation of Cytochrome P450 Enzyme System Involvement

Cytochrome P450 (CYP450) enzymes play a crucial role in the biotransformation of terpenoids, including the hydroxylation and modification of monoterpene structures mdpi.commdpi.comnih.govsjtu.edu.cn. These monooxygenases catalyze the insertion of oxygen into substrate molecules, facilitating their conversion into more functionalized compounds like terpineol scielo.brsjtu.edu.cn.

In the context of terpineol biotransformation, CYP450 enzymes are involved in the initial oxidation steps of precursors like limonene and pinene mdpi.com. For example, the biotransformation of α-pinene to α-pinene oxide is facilitated by cytochrome P450 monooxygenase or similar enzymes found in bacteria like Pseudomonas or certain fungi mdpi.com. Subsequent rearrangement and hydroxylation steps, potentially mediated by specific hydroxylase enzymes, can lead to terpineol formation mdpi.com.

Genetic Engineering Strategies for Enhanced Microbial Production (e.g., Rhodotorula toruloides, Alternaria alternata)

Genetic engineering offers promising avenues for enhancing the microbial production of α-terpineol. Rhodotorula toruloides, an oleaginous yeast, is recognized as a potential host for the direct biosynthesis of α-terpineol due to its natural mevalonate (B85504) pathway. Studies have focused on engineering this yeast through modular strategies to improve monoterpenoid production. These strategies include enhancing precursor supply, blocking downstream pathways, and disrupting competing pathways frontiersin.orgresearchgate.netnih.govcolab.ws. Research indicates that reducing lipid accumulation can be an efficient method for enhancing terpenoid synthesis in R. toruloides. An engineered strain, 5L6HE5, which involved competitive pathway disruption and increased substrate supply, achieved a product titer of 1.5 mg/L frontiersin.orgresearchgate.netnih.govcolab.ws. This demonstrates the potential of R. toruloides as a platform for synthesizing α-terpineol and other monoterpenoid compounds frontiersin.orgresearchgate.netnih.govcolab.ws.

While Alternaria alternata is known for its ability to biotransform α-terpineol, genetic engineering efforts in this specific fungus related to enhanced production of terpineol itself are less extensively documented compared to its biotransformation capabilities rsc.orgrsc.orgresearchgate.netrsc.org. However, genetic engineering techniques, such as CRISPR-Cas9, are being explored in endophytic fungi like Alternaria alternata for various purposes, including the potential to enhance the production of secondary metabolites frontiersin.orgnih.gov. These techniques allow for precise genome editing, which could theoretically be applied to optimize pathways involved in terpineol synthesis or biotransformation in A. alternata, although specific successful examples for terpineol production enhancement were not prominently found in the search results frontiersin.orgnih.gov.

Identification of Biotransformation Intermediates (e.g., 7-hydroxy-α-terpineol, 4R-oleuropeic acid)

Biotransformation studies of α-terpineol have identified several intermediate compounds, shedding light on the metabolic pathways involved. Alternaria alternata fermentation has been shown to convert α-terpineol into oxidative products, including 4R-oleuropeic acid and (1S,2R,4R)-p-menthane-1,2,8-triol rsc.orgrsc.orgrsc.org. Notably, 7-hydroxy-α-terpineol has been identified as an oxidative intermediate in the biotransformation of α-terpineol to 4R-oleuropeic acid by Alternaria alternata rsc.orgrsc.orgrsc.orgchem960.comresearchgate.net. This finding supports previous hypotheses regarding the oxidative pathway rsc.orgrsc.orgrsc.org. Cytochrome P450 enzymes have been confirmed to catalyze this biotransformation in A. alternata rsc.orgrsc.orgrsc.org.

The biotransformation of α-terpineol has also been investigated in other systems, such as the larvae of the common cutworm (Spodoptera litura). In this organism, the main metabolites identified were 7-hydroxy-α-terpineol (p-menth-1-ene-7,8-diol) and oleuropeic acid (8-hydroxy-p-menth-1-en-7-oic acid) nih.govpharmacompass.com. This suggests a similar oxidative metabolic route involving 7-hydroxy-α-terpineol as an intermediate across different biological systems nih.govpharmacompass.com.

The identification of these intermediates is crucial for understanding the complete metabolic fate of α-terpineol during biotransformation and can inform strategies for targeted bioconversion to specific valuable derivatives.

Identified Biotransformation Intermediates

Compound NameRole in BiotransformationOrganism/System
7-hydroxy-α-terpineolOxidative IntermediateAlternaria alternata, Spodoptera litura larvae
4R-oleuropeic acidOxidative ProductAlternaria alternata, Spodoptera litura larvae
(1S,2R,4R)-p-menthane-1,2,8-triolOxidative ProductAlternaria alternata
p-menth-1-ene-7,8-diolMetabolite (Synonym for 7-hydroxy-α-terpineol)Spodoptera litura larvae
8-hydroxy-p-menth-1-en-7-oic acidMetabolite (Synonym for 4R-oleuropeic acid)Spodoptera litura larvae

Sophisticated Analytical and Characterization Methodologies in Terpineol Research

Chromatographic Techniques for Isomer Separation and Quantification

Chromatographic techniques are widely employed for separating and quantifying the different isomers of terpineol (B192494) in complex mixtures. These methods leverage the differences in physical and chemical properties of the isomers to achieve separation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of terpineol isomers. It combines the separation capabilities of gas chromatography with the identification power of mass spectrometry fishersci.canih.govfishersci.caontosight.aifishersci.fi. GC-MS is effective for both the qualitative identification of individual terpineol isomers within a sample and their quantitative determination. Studies have utilized GC-MS to analyze terpineol in various matrices, including products from electrochemical oxidation fishersci.ca, essential oils nih.gov, air samples fishersci.ca, and wastewater ontosight.ai. The technique allows for the separation of isomers based on their boiling points and interactions with the stationary phase in the GC column, while the mass spectrometer provides characteristic fragmentation patterns that aid in their identification fishersci.canih.gov.

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS), often coupled with chromatographic techniques, provides more precise mass measurements than standard MS, enabling the determination of the elemental composition of compounds. This is particularly valuable for structural elucidation, especially when analyzing reaction products or identifying unknown isomers or derivatives of terpineol. HRMS has been used in the analysis of products resulting from the electrochemical oxidation of alpha-terpineol (B3430122), providing detailed information about the molecular formulas of the generated compounds fishersci.ca.

High-Performance Thin-Layer Chromatography (HPTLC) for Separation and Isolation

High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatography technique that can be used for the separation and isolation of compounds, including terpineol isomers, from complex mixtures like essential oils nih.gov. HPTLC offers advantages in terms of sample throughput and can be coupled with densitometry or other detection methods for semi-quantitative analysis. It is a useful tool for initial separation and purification steps before further analysis by other techniques.

Chiral Gas Chromatography-Flame Ionization Detection (GC-FID) for Enantiomeric Distribution

Terpineol isomers, particularly this compound, can exist as enantiomers (stereoisomers that are non-superimposable mirror images). Chiral Gas Chromatography coupled with Flame Ionization Detection (GC-FID) is a specific technique used to separate and quantify these enantiomers nih.gov. By using a chiral stationary phase in the GC column, the enantiomers interact differently, leading to their separation. GC-FID provides a quantitative measure of each enantiomer present, allowing for the determination of enantiomeric excess or ratio, which is important for understanding the stereochemistry of terpineol in natural sources or synthetic processes nih.gov.

Spectroscopic Approaches for Mechanistic Insights

Spectroscopic techniques provide valuable information about the molecular structure, functional groups, and interactions of terpineol, offering insights into reaction mechanisms and surface phenomena.

Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) Spectroscopy for Interfacial Studies

Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a powerful technique for studying the adsorption of molecules onto surfaces. In terpineol research, ATR-FTIR has been utilized to investigate the adsorption behavior of this compound on mineral surfaces thegoodscentscompany.com. This technique allows for the analysis of the vibrational modes of molecules at an interface, providing information about how terpineol interacts with the surface, the functional groups involved in the interaction, and potentially the orientation of the adsorbed molecules thegoodscentscompany.com. Such studies are relevant in understanding processes like mineral flotation or environmental interactions of terpineol.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to elucidate the structure of organic compounds like terpineol. By analyzing the interaction of atomic nuclei with a magnetic field and radiofrequency pulses, NMR provides detailed information about the carbon-hydrogen framework and functional groups within the molecule. slideshare.netnowgonggirlscollege.co.in

¹H NMR spectroscopy is commonly used to confirm the structure of terpineol isomers by examining the chemical shifts, splitting patterns, and integration of proton signals, which correspond to different hydrogen environments in the molecule. slideshare.netniscpr.res.inresearchgate.nettandfonline.comchemicalbook.com For instance, ¹H NMR spectra have been used to confirm the formation of terpolymers containing α-terpineol, identifying characteristic peaks associated with the terpineol moiety. niscpr.res.inresearchgate.nettandfonline.com Analysis of NMR spectra allows researchers to verify the presence of key structural features, such as the double bond and the hydroxyl group in α-terpineol. slideshare.netslideshare.net

³C NMR spectroscopy provides complementary information by revealing the different carbon environments within the molecule, aiding in the complete assignment of the carbon skeleton. slideshare.net The combination of ¹H and ¹³C NMR data is crucial for the unambiguous identification and structural confirmation of synthesized or isolated terpineol compounds. slideshare.netnowgonggirlscollege.co.in

Microscopic Techniques for Morphological Assessment

Microscopic techniques, such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are invaluable tools for assessing the morphological alterations induced by terpineol, particularly in microorganisms. These techniques provide visual evidence of the effects of terpineol on cellular structure and integrity.

Transmission Electron Microscopy (TEM) for Ultrastructural Alterations in Microorganisms

Transmission Electron Microscopy (TEM) offers high-resolution imaging that allows for the examination of the internal ultrastructure of cells. TEM has been utilized to investigate the effects of α-terpineol on bacteria such as Escherichia coli. Studies using TEM have shown that exposure to α-terpineol at minimum inhibitory concentrations (MIC) can induce significant morphostructural changes in E. coli. nih.govscielo.brresearchgate.netnih.gov

Observed ultrastructural alterations in E. coli treated with α-terpineol include decreased cell size and irregular cell shape. nih.govscielo.brresearchgate.netnih.govmdpi.com TEM images have revealed ruptured cell walls and cell membranes, reduction in nuclear cytoplasm, and the gathering of the nuclear area to the side of the cell. nih.govscielo.brresearchgate.netnih.govmdpi.com These findings suggest that α-terpineol can cause severe damage to the essential components of bacterial cells, contributing to its antibacterial activity. nih.govscielo.brresearchgate.netnih.gov

Scanning Electron Microscopy (SEM) for Cellular Integrity Analysis

SEM observations of Escherichia coli treated with terpenes, including terpineol, have shown irregularly sized cells and the presence of debris, potentially indicating disruption of cell division or dysfunction of the cellular membrane. mdpi.com In studies on Staphylococcus aureus, treatment with terpineol has been observed to interrupt cell division and alter the typical "grape bunch" morphology of colonies. mdpi.com For Salmonella Typhimurium, SEM analysis after treatment with terpineol suggests that cell death may be due to the loss of cellular membrane integrity or function, with evidence of completely destroyed cell membranes and cell debris. mdpi.com

Mechanistic Elucidation of Terpineol S Biological Activities

Antimicrobial Action and Cellular Mechanisms

Terpineol (B192494) exerts its antimicrobial effects primarily by targeting the bacterial cell envelope, which includes the cell wall and the cytoplasmic membrane. This interaction leads to a cascade of events that compromise the structural and functional integrity of the bacterial cell, ultimately leading to cell death nih.govproquest.com. The lipophilic nature of terpineol allows it to partition into the lipid-rich bacterial membranes, initiating a series of disruptive processes nih.gov.

The primary mode of terpineol's antibacterial action involves the severe disruption of the bacterial cell wall and cytoplasmic membrane. Studies have shown that terpineol can impair the cell wall and cause significant damage to the plasma membrane nih.gov. Scanning electron microscopy (SEM) has confirmed that the cellular target for terpenes is most likely the outer membrane or cell wall, where they create pores and perforations mdpi.commdpi.com. This damage compromises the membrane's role as a selective barrier, leading to a loss of cellular homeostasis nih.govmdpi.com. The interaction is facilitated by the hydroxyl group of α-terpineol, which is thought to form hydrogen bonds and glycosidic bonds with membrane components, contributing to the destabilization of the cell envelope nih.govresearchgate.net.

Following the initial damage to the cell envelope, terpineol induces cell lysis, characterized by the leakage of vital intracellular components. This loss of cytoplasmic contents is a key factor in its bactericidal effect researchgate.netscispace.com. Research has demonstrated that α-terpineol causes the leakage of both proteins and lipids from bacterial cells researchgate.netscispace.com. In one study, treatment with α-terpineol at twice its minimum inhibitory concentration (2 x MIC) resulted in protein leakage ranging from 70 to 120 µg/ml and lipid leakage from 110 to 450 µg/ml after 120 minutes of exposure across various bacterial strains scispace.com.

The disruption also leads to the release of other critical molecules. Assays have detected the leakage of nucleic acids and other UV-absorbing materials, further indicating a significant increase in membrane permeability proquest.commdpi.com. Furthermore, the increased permeability of the cytoplasmic membrane results in the loss of adenosine triphosphate (ATP), depleting the cell's energy currency nih.govmdpi.com.

Table 1: Leakage of Intracellular Components from Bacteria Treated with α-Terpineol

Bacterial StrainComponent LeakedConcentration of α-TerpineolObserved EffectSource
Listeria monocytogenesProtein & Lipid2 x MICSignificant leakage observed after 120 minutes. researchgate.netscispace.com
Streptococcus pyogenesProtein & Lipid2 x MICSignificant leakage observed after 120 minutes. researchgate.netscispace.com
Proteus vulgarisProtein & Lipid2 x MICInduced cellular protein and lipid leakage. researchgate.netscispace.com
Escherichia coliProtein & Lipid2 x MICInduced cellular protein and lipid leakage. researchgate.netscispace.com
Shigella flexneriNucleic Acids & Proteins≥ MICRelease of UV-absorbing materials confirmed membrane damage. proquest.com
Escherichia coliATPN/AIncreased permeability of the cytoplasmic membrane to ATP. nih.govmdpi.com

Terpineol significantly alters the physical properties of the bacterial cytoplasmic membrane. Specifically, α-terpineol has been shown to reduce membrane fluidity nih.govresearchgate.net. This effect is characterized by an increase in membrane gelation, where the phospholipid polar head groups transform into a more closely packed and ordered state nih.gov. The decrease in membrane fluidity makes the membrane more rigid and disrupts the function of embedded proteins responsible for transport and energy generation nih.gov. This loss of fluidity is a critical aspect of terpineol's mechanism, as it compromises the dynamic nature required for proper membrane function.

Exposure to terpineol induces profound and observable morphostructural alterations in bacterial cells. Electron microscopy studies have provided direct visual evidence of this damage scielo.brnih.govnih.gov. Treatment with α-terpineol at its minimum inhibitory concentration (MIC) leads to a variety of changes in bacterial morphology.

Key observations include a decrease in cell size and the adoption of an irregular or shriveled cell shape mdpi.comscielo.brnih.govnih.gov. The cell wall and membrane become thinner and eventually rupture researchgate.netscielo.brnih.gov. Internally, the cytoplasm appears condensed or is lost entirely, and the nuclear area can be seen gathered to one side scielo.brnih.govnih.gov. Other observed alterations include plasmolysis (the shrinking of cytoplasm away from the cell wall), the appearance of vacuoles within the cell, and unequal cell division researchgate.netnih.gov. These extensive and destructive changes to the cell's structure are a direct result of terpineol's interaction with the cell envelope nih.gov.

Table 2: Summary of Morphostructural Changes in Bacteria Induced by α-Terpineol

Bacterial StrainObserved Morphological ChangeMethod of ObservationSource
Escherichia coliDecreased cell size, irregular shape, ruptured cell wall and membrane.Transmission Electron Microscopy (TEM) scielo.brnih.govnih.gov
Escherichia coliReduced nucleus cytoplasm, clumping of cytoplasmic material.Transmission Electron Microscopy (TEM) researchgate.netscielo.br
Escherichia coliPlasmolysis, vacuolization, unequal division.Transmission Electron Microscopy (TEM) nih.gov
Escherichia coli O157:H7Pores on the outer membrane, collapsing of cells.Scanning Electron Microscopy (SEM) mdpi.com
Staphylococcus aureusIrregular and shriveled cell structures, cell lysis.Scanning Electron Microscopy (SEM) mdpi.com
Shigella flexneriDamaged cell membranes.Scanning Electron Microscopy (SEM) proquest.com

Beyond physical disruption, terpineol also cripples the essential bioenergetic processes of bacterial cells. The damage to the cytoplasmic membrane directly impacts its role in energy metabolism and solute transport, which are vital for bacterial survival nih.gov.

A critical mechanism in terpineol's antimicrobial action is the dissipation of the proton motive force (PMF) across the cytoplasmic membrane nih.govresearchgate.net. The PMF, which consists of a membrane electrical potential (ΔΨ) and a transmembrane pH gradient (ΔpH), is the primary energy source for ATP synthesis, active transport, and flagellar motion in bacteria. Studies have shown that α-terpineol collapses both the membrane's electrical potential and the pH gradient nih.gov. This disruption of the PMF effectively uncouples oxidative phosphorylation and leads to a severe deficit in intracellular ATP, starving the cell of energy and contributing significantly to its death nih.govnih.gov.

Impairment of Bacterial Energy Metabolism and Transport

Inhibition of Oxidative Phosphorylation and ATP Synthesis

Oxidative phosphorylation is a metabolic pathway within the mitochondria where cells utilize a series of enzyme complexes to oxidize nutrients, which releases energy used to produce adenosine triphosphate (ATP). wikipedia.org This process involves the coupling of the electron transport chain with phosphorylation reactions. cutm.ac.in Uncouplers of oxidative phosphorylation can inhibit this coupling, thereby halting ATP synthesis without directly affecting the respiratory chain itself. cutm.ac.in While various compounds are known to inhibit or uncouple oxidative phosphorylation, specific mechanistic studies detailing the direct inhibition of oxidative phosphorylation and ATP synthesis by terpineol are not extensively covered in the available research. The literature describes how certain nonsteroidal anti-inflammatory drugs can inhibit ATP synthesis and collapse the mitochondrial membrane potential. nih.gov However, direct evidence and detailed molecular mechanisms elucidating how terpineol specifically inhibits oxidative phosphorylation and ATP synthesis require further investigation.

Interference with Electron Transport Chain

The electron transport chain (ETC) is a critical component of oxidative phosphorylation, consisting of a series of protein complexes located in the inner mitochondrial membrane. wikipedia.org It facilitates the transfer of electrons from donors to acceptors through redox reactions, a process that is essential for ATP production. wikipedia.org Inhibition of the ETC can occur at various points. For instance, rotenone inhibits Complex I, antimycin A blocks Complex III, and cyanide affects Complex IV. youtube.com The hydrophobicity of certain molecules can be a determinant of their toxicity, as it may allow them to disrupt membrane integrity and alter the function of membrane proteins like those in the ETC. nih.govplos.org While the inhibitory effects of various cannabinoids on ETC complexes II/III and IV have been noted nih.gov, specific studies detailing the direct interference of terpineol with the individual complexes of the electron transport chain are not prominently available. Further research is needed to determine if and how terpineol interacts with and inhibits the components of the mitochondrial ETC.

Quorum Sensing Inhibition and Antivirulence Effects

Terpineol has demonstrated significant potential in antivirulence strategies by inhibiting quorum sensing (QS), a bacterial cell-to-cell communication system that regulates virulence factor production. nih.govbohrium.com This activity is particularly noted against the opportunistic pathogen Pseudomonas aeruginosa. nih.govnih.govproquest.com

Research indicates that α-terpineol, both alone and in combination with terpinen-4-ol, can inhibit QS in biosensor strains like Agrobacterium tumefaciens and Chromobacterium violaceum. nih.govbohrium.comresearchgate.net The mechanism involves the suppression of key signaling molecules and pathways. For instance, in C. violaceum, it diminishes the production of the purple pigment violacein, a known QS-regulated phenotype. nih.govbohrium.com In A. tumefaciens, it has been shown to suppress lacZ. nih.govbohrium.com

The antivirulence effects of terpineol are a direct consequence of its quorum quenching ability. Studies have shown a significant reduction in the production of several virulence factors in P. aeruginosa. nih.govresearchgate.net Nano-encapsulated α-terpineol, in particular, has shown marked attenuation effects on key QS genes such as lasI, lasR, rhlI, and rhlR. proquest.com Molecular docking analyses further support these findings, suggesting that α-terpineol can bind competitively to transcriptional regulators like LasR and RhlR, acting as a strong QS antagonist. proquest.com

**Table 1: Antivirulence Effects of α-Terpineol on *Pseudomonas aeruginosa***

Virulence Factor Effect of α-Terpineol Treatment Reference
Pyocyanin Significant Reduction nih.govproquest.comresearchgate.net
Hemolysin Significant Reduction nih.govproquest.com
Total Protease Significant Reduction nih.govresearchgate.net
Pyochelin Significant Reduction nih.gov
Elastase Reduction Observed proquest.com

These findings underscore the potential of terpineol as an antivirulence agent that, rather than killing the bacteria, disarms them by disrupting their communication and ability to produce factors that cause disease. nih.govnih.gov

Anti-inflammatory Pathways and Immunomodulation

Modulation of Nuclear Factor-Kappa B (NF-κB) Signaling Pathway

The transcription factor Nuclear Factor-Kappa B (NF-κB) is a primary regulator of genes involved in inflammation, immune responses, and cell survival. iiarjournals.orgnih.gov The modulation of this pathway is a key aspect of terpineol's anti-inflammatory and potential anticancer activities. iiarjournals.orgnih.gov

Studies have shown that α-terpineol acts as an inhibitor of the NF-κB pathway. iiarjournals.orgnih.gov Mechanistic investigations reveal that α-terpineol can inhibit the translocation of NF-κB into the nucleus in a dose-dependent manner. iiarjournals.orgnih.gov In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like tumor necrosis factor-alpha (TNF-α), IκB is phosphorylated and degraded, allowing NF-κB to move into the nucleus and activate target gene expression. nih.govresearchgate.net Terpineol interferes with this process, preventing the nuclear translocation and subsequent activity of NF-κB. iiarjournals.org This inhibitory effect has been confirmed in various cell lines, including HeLa cells stimulated with TNF-α. iiarjournals.org The inhibition of NF-κB activity by terpineol leads to the down-regulation of several NF-κB-related genes, including those for pro-inflammatory cytokines. iiarjournals.orgnih.gov

Regulation of Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., p38-MAPK, ERK)

Mitogen-activated protein kinase (MAPK) pathways are crucial signaling cascades that regulate a wide array of cellular processes, including inflammation, cell proliferation, differentiation, and apoptosis. nih.govyoutube.com The most studied vertebrate MAPKs include the extracellular signal-regulated kinases (ERK1/2), JNKs, and p38 kinases. nih.gov Generally, ERK1/2 are activated by growth factors, while JNK and p38 pathways respond to stress stimuli and pro-inflammatory cytokines. nih.govnih.gov

The role of terpineol in regulating MAPK pathways appears complex. One study investigating the effects of α-terpineol on lipopolysaccharide (LPS)-stimulated human macrophages found that the suppression of inflammatory mediators was mediated by interference with the NF-κB, p38, or ERK MAPK pathways. nih.gov However, the same study also noted that the modulation of cytokine production was not mediated by changes in p38 MAPK activation, indicating a need for further research to clarify the precise mechanisms. nih.gov The p38 pathway is known to be involved in the immune response by regulating the production of many cytokines and mediating the functional responses of macrophages and neutrophils. nih.govyoutube.com Given that NF-κB activation can be regulated by MAPKs, it is plausible that terpineol's anti-inflammatory effects involve crosstalk between these signaling networks. mdpi.com However, the specific interactions and downstream effects of terpineol on individual components of the p38 and ERK pathways require more detailed elucidation.

Inhibition of Pro-inflammatory Cytokine Production (e.g., IL-1β, IL-6, TNF-α)

A significant component of terpineol's anti-inflammatory activity is its ability to suppress the production of key pro-inflammatory cytokines. nih.gov Overexpression of cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) is associated with chronic inflammatory conditions. nih.govmdpi.com

Research has consistently demonstrated that terpineol can inhibit the production of these critical inflammatory mediators. In studies using LPS-stimulated human macrophages, α-terpineol, along with terpinen-4-ol, significantly reduced the production of IL-1β and IL-6. nih.gov Another study showed that treating human coronavirus-infected Caco-2 cells with α-terpineol dramatically decreased the gene expression of TNF-α and IL-6. researchgate.net Furthermore, as a consequence of its inhibitory effect on the NF-κB pathway, α-terpineol has been shown to down-regulate the expression of NF-κB-related genes, including IL-1β. iiarjournals.orgnih.gov

Table 2: Effect of α-Terpineol on Pro-inflammatory Cytokine Production

Cytokine Model System Effect Reference
IL-1β LPS-stimulated human macrophages Significant Reduction nih.gov
IL-1β Human tumor cell lines Down-regulation of gene expression nih.gov
IL-6 LPS-stimulated human macrophages Significant Reduction nih.gov
IL-6 HCoV-229E infected Caco-2 cells Dramatic decrease in gene expression researchgate.net
TNF-α HCoV-229E infected Caco-2 cells Dramatic decrease in gene expression researchgate.net

This evidence indicates that terpineol exerts its anti-inflammatory effects by targeting the production of multiple pro-inflammatory cytokines at the transcriptional and protein levels, often through the modulation of upstream signaling pathways like NF-κB. nih.govmdpi.comresearchgate.net

Modulation of Pro-resolution Cytokine Expression (e.g., IL-10)

Terpineol has demonstrated the ability to modulate the expression of cytokines, including the anti-inflammatory cytokine Interleukin-10 (IL-10). In studies involving lipopolysaccharide (LPS)-stimulated human macrophages, both alpha-terpineol (B3430122) and terpinen-4-ol, components of tea tree oil, were found to significantly reduce the production of IL-10. nih.govspringermedizin.de This suggests a complex role for terpineol in the resolution of inflammation, as IL-10 is a potent anti-inflammatory cytokine that plays a crucial role in limiting host immune responses to pathogens, thereby preventing damage to the host and maintaining normal tissue homeostasis. ebrary.net The modulation of IL-10 by terpineol indicates its potential to influence the delicate balance of pro- and anti-inflammatory signals. Other monoterpenes, such as gamma-terpinene, have been shown to enhance the production of IL-10 in LPS-induced murine peritoneal macrophages, highlighting the diverse immunomodulatory effects within this class of compounds. researchgate.net

Attenuation of Inflammatory Mediators (e.g., COX-2, iNOS, Prostaglandin E2, Nitric Oxide)

Terpineol exerts its anti-inflammatory effects by attenuating a range of key inflammatory mediators. Research has shown that α-terpineol can selectively inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins involved in inflammation. researchgate.netresearchgate.net This inhibitory action on COX-2 contributes to the reduction of prostaglandin E2 (PGE2), a key mediator of inflammation and pain. greenleafmc.canih.gov

Furthermore, terpineol has been found to reduce the levels of inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide (NO), a molecule implicated in inflammatory processes. nih.govmdpi.com Studies have demonstrated that α-terpineol can significantly reduce iNOS immunocontent in tumors. nih.gov This leads to a decrease in nitric oxide production, which has been observed in vitro in murine macrophages stimulated with lipopolysaccharide (LPS). greenleafmc.canih.gov The reduction of both PGE2 and NO from spinal microglia has been shown to be dependent on the activation of p38 mitogen-activated protein kinase. nih.gov The ability of terpineol to inhibit these critical inflammatory mediators underscores its potential as an anti-inflammatory agent.

Suppression of Immune Cell Proliferation and Influx (e.g., Macrophages, Neutrophils, Microglial Cells)

Terpineol has been shown to suppress the proliferation and influx of various immune cells, which is a key aspect of its anti-inflammatory activity. Specifically, α-terpineol has demonstrated the ability to inhibit the influx of neutrophils. researchgate.netnih.gov In a carrageenan-induced pleurisy model, pre-treatment with α-terpineol resulted in a significant inhibition of neutrophil counts. greenleafmc.ca

In the context of the central nervous system, terpineol has been found to suppress the activation of microglial cells. nih.gov Studies on neuropathic pain have indicated that the analgesic effect of α-terpineol is mediated through the suppression of spinal microglial cells. nih.gov The over-activation of microglia can lead to the release of various pro-inflammatory and potentially neurotoxic mediators. researchgate.net By inhibiting microglial activation, terpineol can help to mitigate neuroinflammation. nih.gov The modulation of macrophage activity has also been observed. In LPS-stimulated human macrophages, terpineol and its related compounds were able to suppress the production of inflammatory mediators. nih.govspringermedizin.de

Anticancer Mechanisms and Cell Cycle Dynamics

Induction of Apoptosis and Programmed Cell Death Pathways

Terpineol has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. This is a critical mechanism for its anticancer activity. Studies have shown that γ-terpineol can induce apoptosis in human liver cancer BEL-7402 cells, suggesting its potential as an anticancer agent. nih.gov Similarly, α-terpineol has been reported to induce apoptosis in colon cancer HCT-116 cells and breast cancer MCF-7 cells. researchgate.net The induction of apoptosis by terpineol is often associated with cell cycle arrest, where the compound halts the progression of cancer cells through the cell cycle, leading to their death. nih.govresearchgate.net For instance, γ-terpineol treatment of BEL-7402 cells resulted in an accumulation of cells at the G1 or S phase of the cell cycle. nih.gov The process of programmed cell death induced by α-terpineol in the alga Chlamydomonas reinhardtii was found to be triggered by an increase in reactive oxygen species (ROS). nih.gov

Mitochondrial Damage and Cytochrome c Release

A key mechanism through which terpineol induces apoptosis is by causing damage to the mitochondria, the powerhouses of the cell. This mitochondrial-mediated apoptotic pathway is a common target for anticancer therapies. nih.gov Terpineol has been shown to disrupt the mitochondrial membrane potential, a critical event in the initiation of apoptosis. iiarjournals.org This disruption leads to the release of cytochrome c from the mitochondria into the cytoplasm. iiarjournals.orgiiarjournals.org Cytochrome c is a crucial component of the electron transport chain, but its release into the cytosol triggers a cascade of events leading to apoptosis. etflin.commdpi.com The release of cytochrome c is a hallmark of the intrinsic apoptotic pathway. mdpi.com In human colorectal cancer cells, a combination of this compound with linalyl acetate (B1210297) and camphor (B46023) was found to induce apoptosis primarily through mitochondrial damage and subsequent cytochrome c release. iiarjournals.orgiiarjournals.org

Caspase Activation and PARP Cleavage

Following the release of cytochrome c from the mitochondria, a cascade of enzymes known as caspases is activated. This activation is a central part of the apoptotic process. Terpineol has been demonstrated to activate these caspases in cancer cells. iiarjournals.orgiiarjournals.org The activation of initiator caspases, such as caspase-9, leads to the subsequent activation of executioner caspases, like caspase-3. nih.gov

Once activated, these executioner caspases cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. One of the key substrates for activated caspases is Poly (ADP-ribose) polymerase (PARP). iiarjournals.orgiiarjournals.org The cleavage of PARP by caspases is considered a hallmark of apoptosis. scispace.com Studies on human colorectal cancer cells have shown that a combination of this compound, linalyl acetate, and camphor induces apoptosis through caspase activation and subsequent PARP cleavage. iiarjournals.orgiiarjournals.org This process ultimately leads to the dismantling of the cell and its death.

DNA Fragmentation

Terpineol isomers have been shown to induce DNA damage in tumor cells, a key indicator of apoptosis or programmed cell death. The fragmentation of DNA is a hallmark of apoptosis, where endogenous endonucleases cleave nuclear DNA into smaller fragments.

In studies involving human hepatoma BEL-7402 cells, treatment with γ-terpineol led to the observation of a characteristic apoptotic "DNA ladder" using DNA fragmentation assays. nih.gov This ladder-like pattern on an electrophoresis gel indicates that DNA has been cleaved into internucleosomal fragments of approximately 180-200 base pairs and its multiples, a definitive feature of apoptosis. nih.govwikipedia.org Similarly, 4-terpineol was found to cause dose-dependent DNA fragmentation in Hep-G2 hepatocellular carcinoma cells. jbuon.comnih.govresearchgate.net

Furthermore, research on murine sarcoma 180 tumor cells demonstrated that this compound induced genotoxic effects through DNA fragmentation, as indicated by an increased frequency and index of damage in comet assays. researchgate.net This process is part of the cytotoxic potential of this compound, leading to early and late-stage apoptosis and necrosis. researchgate.net The enzyme responsible for this fragmentation is the Caspase-Activated DNase (CAD), which becomes active during apoptosis and cleaves DNA in the exposed linker regions between nucleosomes. wikipedia.org

Studies have also shown that α-terpineol can protect normal cells from DNA damage. In human fibroblasts subjected to oxidative stress, α-terpineol treatment significantly reduced DNA damage, as indicated by a decrease in γH2AΧ-positive cells, a marker for DNA double-strand breaks. researchgate.netekt.gr

Cell Cycle Arrest (e.g., Sub-G1, G1 Phase)

Terpineol exerts its anticancer effects in part by disrupting the normal progression of the cell cycle in tumor cells, leading to arrest at specific phases and subsequent apoptosis.

A notable effect of various terpineol isomers is the accumulation of cells in the sub-G1 phase of the cell cycle. This sub-G1 population represents cells that have undergone apoptosis and contain fragmented DNA, resulting in a lower DNA content than cells in the G1 phase. wikipedia.org Studies on Hep-G2 hepatocellular carcinoma cells treated with 4-terpineol showed a significant, dose-dependent increase in the percentage of cells in the sub-G1 phase. jbuon.comnih.govresearchgate.net For instance, the percentage of apoptotic cells, which are detected in the sub-G1 phase, increased from 2.5% in control cells to 78.9% in cells treated with 100 µM of 4-terpineol. jbuon.comresearchgate.net Similarly, α-terpineol induced cell accumulation in the Sub-G1 phase in MCF-7 breast cancer cells. researchgate.net

In addition to inducing a sub-G1 population, terpineol can cause cell cycle arrest at the G1 phase. Research on HeLa cervical cancer cells demonstrated that α-terpineol treatment led to an accumulation of cells in the G1 phase (52.78% compared to control). researchgate.netsemanticscholar.org This G1 arrest prevents cells from entering the S phase, where DNA replication occurs, thereby inhibiting cell proliferation. researchgate.netsemanticscholar.org The inhibition of NF-kB activation by α-terpineol may contribute to this effect by reducing the expression of cyclin D, a key protein for G1 phase progression. semanticscholar.org

Furthermore, studies on human hepatoma BEL-7402 cells treated with γ-terpineol showed an accumulation of cells in the G1 and S phases, blocking cell proliferation and eventually leading to cell death. nih.gov

Table 1: Effect of Terpineol Isomers on Cell Cycle Phases in Different Cancer Cell Lines

Terpineol IsomerCell LineEffect on Cell CycleReference
4-TerpineolHep-G2 (Hepatocellular Carcinoma)Increased percentage of cells in sub-G1 phase jbuon.comnih.gov
α-TerpineolHeLa (Cervical Cancer)Cell accumulation at G1 phase researchgate.net
γ-TerpineolBEL-7402 (Human Hepatoma)Accumulation of cells at G1 and S phases nih.gov
α-TerpineolMCF-7 (Breast Cancer)Cell accumulation in Sub-G1 phase researchgate.net

Inhibition of Cell Proliferation and Migration

Terpineol has demonstrated a significant ability to inhibit the proliferation and migration of cancer cells, which are crucial processes for tumor growth and metastasis.

Studies have shown that γ-terpineol significantly suppresses the proliferation of human hepatoma BEL-7402 cells in a dose-dependent manner. nih.gov This anti-proliferative effect was confirmed by both MTT assays, which measure cell viability, and cell colony inhibition assays. nih.gov For example, after 48 hours of treatment, γ-terpineol observably inhibited the proliferation of BEL-7402 cells with an IC50 value of 0.32 mg/ml. nih.gov

In the case of 4-terpineol, research on Hep-G2 hepatocellular carcinoma cells also revealed potent cytotoxic and anti-proliferative effects. jbuon.comnih.gov A key aspect of metastasis is cell migration, and 4-terpineol was found to inhibit this process effectively. A wound healing assay, which assesses the ability of cells to migrate and close a scratch in a cell monolayer, showed that treatment with 4-terpineol inhibited the closure of the wound in a dose-dependent manner. jbuon.comnih.govresearchgate.net While the scratch in control cells was almost completely closed after 48 hours, the wound in cells treated with 4-terpineol remained open, indicating a significant inhibition of cell migration. nih.govresearchgate.net

Specificity of Cytotoxic Activity Against Tumor Cell Lines (e.g., Hep-G2, Small Cell Lung Carcinoma, HeLa)

Terpineol and its isomers have exhibited cytotoxic activity against a range of human tumor cell lines, with some studies suggesting a degree of tumor-specific action.

Hep-G2 (Hepatocellular Carcinoma): 4-terpineol has been shown to be a potent cytotoxic agent against Hep-G2 cells. jbuon.comnih.gov It induces dose-dependent cytotoxicity, with the effects being mediated through the induction of apoptosis, DNA fragmentation, and cell cycle arrest. jbuon.com Other studies have also confirmed the cytotoxic effects of various essential oils and their components, including terpineol, on HepG2 cells. mdpi.com

Small Cell Lung Carcinoma: this compound has shown significant cytotoxic activity against the small cell lung carcinoma cell line NCI-H69, suggesting a degree of tumor-specific activity. researchgate.netiiarjournals.org This indicates that certain cancer types may be more sensitive to the effects of terpineol. Another related compound, terpinen-4-ol, has also been found to have antitumor effects on human non-small cell lung cancer (NSCLC) cells. nih.gov

HeLa (Cervical Cancer): Studies have demonstrated that α-terpineol possesses cytotoxicity against the HeLa cervical cancer cell line, with a reported IC50 value of approximately 12.46 μg/mL. researchgate.netsemanticscholar.orgugm.ac.id The mechanism of action in these cells involves the induction of apoptosis and inhibition of the cell cycle at the G1 phase. researchgate.netsemanticscholar.org Furthermore, this compound was found to inhibit TNFα-induced NF-κB translocation into the nucleus of HeLa cells in a dose-dependent manner, which correlates with the inhibition of cell survival. semanticscholar.orgiiarjournals.org

The cytotoxic activity of this compound has also been reported against other cancer cell lines, including T47D and MCF-7 (breast cancer), and murine sarcoma 180. researchgate.netresearchgate.netresearchgate.net

Table 2: Cytotoxic Activity of Terpineol Isomers Against Various Tumor Cell Lines

Terpineol IsomerTumor Cell LineCell TypeReported EffectIC50 ValueReference
4-TerpineolHep-G2Hepatocellular CarcinomaDose-dependent cytotoxicity, apoptosis induction19.5 µM jbuon.comresearchgate.net
α-TerpineolSmall Cell Lung Carcinoma (NCI-H69)Lung CancerSignificant cytotoxic activity20.5 µg/mL researchgate.netiiarjournals.org
α-TerpineolHeLaCervical CancerCytotoxicity, apoptosis induction, G1 cell cycle arrest~12.46 µg/mL researchgate.netugm.ac.id
γ-TerpineolBEL-7402Human HepatomaSuppressed cell proliferation, induced apoptosis0.32 mg/ml nih.gov
α-TerpineolMCF-7Breast CancerCytotoxic effect, apoptosis induction33.0 ± 5.4 μg/mL researchgate.net

Neuropharmacological and Other Pharmacological Mechanisms

Interaction with Cannabinoid Receptor System (CB1, CB2)

Recent research has indicated that terpineol interacts with the endocannabinoid system, specifically the cannabinoid receptors CB1 and CB2. mdpi.com These G protein-coupled receptors are involved in various physiological processes, and their modulation by compounds like terpineol is an area of growing interest. mdpi.com

Molecular docking studies have predicted that terpineol has a coherent binding mode and a high binding affinity for both CB1 and CB2 receptors, suggesting these are promising targets for its pharmacological actions. mdpi.comresearchgate.netnih.govresearchgate.net In vitro studies have confirmed that various cannabis terpenes, including terpineol, can activate CB1 receptors on their own, exhibiting about 10–50% of the activation caused by THC alone. researchgate.netiucc.ac.il

Furthermore, terpineol has been shown to synergize with THC, the primary psychoactive component of cannabis. researchgate.nettheamazingflower.comcannakeys.com The combination of terpineol and THC can significantly increase the activity of the CB1 receptor compared to THC alone, in some cases by several fold. researchgate.netiucc.ac.il This suggests a modulatory effect where the terpene enhances the interaction between THC and the CB1 receptor. researchgate.net

The antidepressant-like effects of terpineol have been linked to its interaction with the cannabinoid system. Pharmacological studies have shown that the effects of terpineol can be blocked by antagonists for both CB1 (AM281) and CB2 (AM630) receptors, providing further evidence for the involvement of these receptors in its mechanism of action. mdpi.comnih.govresearchgate.net

Modulation of Dopamine D2 Receptor

In addition to its effects on the cannabinoid system, terpineol has been found to modulate the dopaminergic system, particularly the dopamine D2 receptor. mdpi.com The dopaminergic system plays a crucial role in various neurological functions, and its dysregulation is associated with several psychiatric disorders. nih.gov

Molecular docking analyses have shown that terpineol exhibits a coherent predicted binding mode with the D2 receptor. mdpi.comresearchgate.netnih.govresearchgate.net This suggests a direct interaction between terpineol and this receptor subtype.

Pharmacological evidence supports the involvement of the D2 receptor in the effects of terpineol. mdpi.com Studies investigating the antidepressant-like effects of terpineol found that these effects were blocked by the administration of a nonselective dopaminergic receptor antagonist (haloperidol) and a selective dopamine D2 receptor antagonist (sulpiride). mdpi.comnih.govresearchgate.net This indicates that the modulation of D2 receptors is a key component of terpineol's neuropharmacological activity. mdpi.com

Antinociceptive Mechanisms (e.g., Opioid and Serotonergic System Involvement)

Research suggests that the analgesic properties of terpineol are not mediated by a single pathway but rather involve complex interactions with multiple systems, including the opioid and serotonergic systems. Studies have shown that the antinociceptive effect of an α-terpineol complex can be reversed by the administration of both naloxone, an opioid antagonist, and ondansetron, a 5-HT3 serotonin antagonist. accurateclinic.commdpi.comnih.gov This indicates a likely interaction with opioid receptors (μ, κ, Δ) and serotonin 5-HT receptors, suggesting that terpineol may modulate the descending inhibitory pain pathways. mdpi.comnih.gov

Further evidence points to the compound's ability to activate serotonin receptors in non-inflammatory chronic muscle pain models. nih.gov The analgesic effect of α-terpineol is also thought to be mediated through the L-arginine/nitric oxide (NO)/cGMP/KATP channel pathway. mdpi.com Additionally, in models of neuropathic pain, α-terpineol has been shown to suppress spinal microglial cells and reduce the levels of inflammatory cytokines, such as IL-1β and TNF-α, contributing to its pain-relieving effects. nih.gov

Effects on Peripheral Nerve Electrophysiology (e.g., Compound Action Potential Blockade)

Terpineol has demonstrated a direct inhibitory effect on peripheral nerve excitability. scite.ai Studies on isolated rat sciatic nerves have shown that terpineol induces a dose-dependent and reversible blockade of the compound action potential (CAP). nih.govscielo.brscienceopen.com This effect is characterized by a reduction in both the peak-to-peak amplitude of the CAP and the nerve's conduction velocity. nih.govscielo.br

At a concentration of 300 µM, terpineol significantly reduces the CAP's amplitude and conduction velocity. nih.govscielo.brscienceopen.com This blockade becomes more pronounced at a concentration of 600 µM. nih.govscielo.brscienceopen.com The mechanism underlying this nerve conduction blockade is suggested to be the inhibition of voltage-dependent sodium channels. nih.govnih.gov These findings indicate that terpineol can directly interfere with the propagation of nerve impulses. scielo.brscielo.br

Table 1: Effect of Terpineol on Rat Sciatic Nerve Compound Action Potential (CAP)

Terpineol Concentration Parameter Before Treatment (Control) After 180-min Exposure
300 µM Peak-to-Peak Amplitude 3.28 ± 0.22 mV 1.91 ± 0.51 mV
Conduction Velocity 33.5 ± 7.05 m/s 26.2 ± 4.55 m/s
600 µM Peak-to-Peak Amplitude 2.97 ± 0.55 mV 0.24 ± 0.23 mV
Conduction Velocity 32.8 ± 3.91 m/s 2.72 ± 2.72 m/s

Data sourced from studies on isolated rat sciatic nerves. nih.govscienceopen.com

Mechanisms in Gastroprotection and Antiulcer Activity

The gastroprotective activity of α-terpineol appears to stem from cytoprotective mechanisms rather than the inhibition of gastric acid secretion. nih.govmdpi.com In experimental models of ethanol- and indomethacin-induced gastric ulcers in rats, oral administration of α-terpineol significantly reduced gastric lesions in a dose-dependent manner. nih.govmdpi.comresearchgate.net

Crucially, studies have shown that α-terpineol does not alter key gastric secretion parameters such as gastric volume, pH, or proton concentration. nih.govmdpi.com Furthermore, its protective effect was not prevented by pretreatment with indomethacin, which suggests that the mechanism does not involve an increase in the synthesis of endogenous prostaglandins. mdpi.comnih.gov This evidence strongly indicates that α-terpineol's antiulcer activity is related to the enhancement of the gastric mucosal defense mechanisms. nih.govmdpi.com

Table 2: Gastroprotective Effect of α-Terpineol in Ulcer Models

Ulcer Model Treatment (Oral) Ulcer Inhibition (%)
Ethanol-Induced α-Terpineol (10 mg/kg) 66.7%
α-Terpineol (30 mg/kg) 81.0%
α-Terpineol (50 mg/kg) 94.1%
Indomethacin-Induced α-Terpineol (30 mg/kg) Significant Inhibition
α-Terpineol (50 mg/kg) Significant Inhibition

Data derived from studies in rats. nih.gov

Cardioprotective Mechanisms (e.g., Hypotension, Reduced Heart Rate, Vasodilation)

The cardiovascular effects of α-terpineol are primarily characterized by hypotension and vasodilation. scielo.brscielo.br Intravenous administration of α-terpineol in normotensive rats produces a dose-dependent reduction in blood pressure. nih.govresearchgate.net This hypotensive effect is often followed by a reflexive tachycardia (increased heart rate). nih.gov

The underlying mechanism for this effect is, at least in part, dependent on the vascular endothelium. nih.govresearchgate.net In isolated mesenteric artery rings, α-terpineol induces a potent, concentration-dependent vasorelaxation. nih.gov This relaxation is significantly diminished when the endothelium is removed. nih.govresearchgate.net The vasodilation is mediated by the release of nitric oxide (NO) and the subsequent activation of the NO-cGMP pathway. scielo.brnih.govresearchgate.net This is supported by findings that the vasorelaxant and hypotensive effects are significantly attenuated by inhibitors of nitric oxide synthase, such as L-NAME. nih.govresearchgate.net

Table 3: Hypotensive and Vasorelaxant Effects of α-Terpineol

Experimental Model Treatment Result
Normotensive Rats (in vivo) α-Terpineol (1-30 mg/kg, i.v.) Dose-dependent hypotension (-10 to -57 mmHg) nih.gov
α-Terpineol + L-NAME Hypotensive response significantly attenuated nih.gov
Mesenteric Artery Rings (in vitro) α-Terpineol (10⁻¹² to 10⁻⁵ mol/L) Concentration-dependent relaxation (max 61%) nih.gov
α-Terpineol (Endothelium-denuded) Vasorelaxation attenuated (max 20%) nih.gov
Endothelial Cells (in vitro) α-Terpineol (10⁻⁶ to 10⁻⁴ mol/L) Concentration-dependent increase in Nitric Oxide levels nih.gov

Investigation of Synergistic and Antagonistic Interactions Involving Terpineol

Synergistic Effects with Other Phytochemicals

Synergism occurs when the combined effect of two or more compounds is greater than the sum of their individual effects. Studies have indicated that terpineol (B192494) can exhibit synergistic interactions with various phytochemicals, enhancing specific biological activities.

Combinations with Terpinen-4-ol for Antimicrobial and Antivirulence Efficacy

Combinations of α-terpineol and terpinen-4-ol, two major components of tea tree oil, have shown synergistic effects against Pseudomonas aeruginosa. This synergistic interaction potentiates the antivirulence response against this bacterium. nih.govresearchgate.net The combination has demonstrated significant antibacterial properties and inhibited quorum sensing (QS) in biosensor strains. nih.govresearchgate.net Furthermore, α-terpineol and terpinen-4-ol, both individually and in combination, significantly reduced the production of virulence factors such as hemolysin, pyocyanin, pyochelin, and total protease in P. aeruginosa. nih.govresearchgate.net This suggests that the combination of α-terpineol and terpinen-4-ol could serve as a potent antivirulence strategy. nih.govresearchgate.net Synergistic antibacterial effects of α-terpineol and terpinen-4-ol have also been observed against Staphylococcus aureus, methicillin-resistant Staphylococcus aureus (MRSA), and Escherichia coli. mdpi.comresearchgate.net

Synergism with Linalyl Acetate (B1210297) and Camphor (B46023) in Anticancer Activity

Research has indicated a synergistic effect between α-terpineol, linalyl acetate, and camphor in exhibiting anticancer activity, particularly in human colorectal cancer cells. taylorandfrancis.com This combination was reported to induce apoptosis, primarily through the mitochondrial pathway, caspase signaling, and PARP cleavage. taylorandfrancis.com Additionally, α-terpineol has been found to have synergistic properties with linalyl acetate in colon cancer cells, leading to the inhibition of NFκB expression and subsequent apoptosis. nih.govmdpi.com

Interactions with Cineole for Enhanced Transdermal Delivery

Studies have investigated the synergistic effect of cineole and terpineol on the in-vitro transdermal delivery of drugs, such as huperzine A, from microemulsions. nih.govnih.govresearchgate.netresearchgate.net The combination of cineole and terpineol synergistically increased the transdermal delivery by influencing the partition and diffusion coefficients of the drug. nih.govnih.govresearchgate.netresearchgate.net Mechanistic studies using ATR-FTIR spectroscopy revealed that this enhancement was due to increased disorderliness and fluidity of the stratum corneum (SC) lipid alkyl chains, disruption of keratin (B1170402) structure in the SC, and extraction of SC lipids. nih.govnih.govresearchgate.net A combination of 0.5% cineole and 0.5% terpineol showed a significantly higher permeation rate of huperzine A compared to individual enhancers at 1% concentration. researchgate.net

Potentiation of Effects with Beta-Cyclodextrin (B164692) in Antinociception

Complexation of α-terpineol with beta-cyclodextrin (βCD) has been shown to potentiate its antinociceptive effects. mdpi.comnih.gov This complex reduced nociceptive behavior in an animal model of chronic muscle pain. mdpi.comnih.gov The analgesic effect of the α-terpineol-βCD complex was suggested to be mediated by the activation of the descending inhibitory pain system, as it was reversed by the administration of opioid and 5-HT3 antagonists. mdpi.comnih.gov The formation of inclusion complexes with β-cyclodextrin can enhance the water solubility and bioavailability of α-terpineol. idexlab.com

Antagonistic Interactions with Co-occurring Compounds

While synergism is observed in many combinations, terpineol can also exhibit antagonistic interactions with other compounds depending on the specific context and the compounds involved. For instance, in a study investigating the combined antibacterial effect of α-pinene, α-terpineol, and 1,8-cineole, antagonistic antimicrobial effects were observed, particularly against E. coli. nih.gov Additionally, a study on α-terpineol fumigation to alleviate negative plant-soil feedbacks found that while it suppressed fungi, it enriched certain bacteria, and the antagonism between beneficial bacteria and pathogens might be involved in soil microbial community assembly. researchgate.net

Derivatization Strategies and Structure Activity Relationship Sar Studies of Terpineol

Synthetic Modification of Terpineol's Tertiary Hydroxyl Moiety

The tertiary hydroxyl group present in isomers such as alpha-terpineol (B3430122) serves as a primary target for synthetic modifications. Derivatization at this position can significantly alter the compound's physicochemical properties, such as polarity and lipophilicity, thereby impacting its interaction with biological targets and its pharmacokinetic profile. One common strategy involves esterification of the hydroxyl group. For instance, acylterpineol derivatives can be synthesized by reacting terpineol (B192494) with fatty acids or their activated forms thegoodscentscompany.comfishersci.ca. This modification replaces the polar hydroxyl group with a less polar ester linkage, which can influence membrane permeability and interactions with lipophilic environments within biological systems. Studies have explored the synthesis of novel this compound derivatives through structural derivatization of the tertiary hydroxyl moiety nih.govnih.gov.

Reduction of the Double Bond in Terpineol Isomers

Another significant site for chemical modification in terpineol isomers is the cyclohexene (B86901) ring's double bond. Reduction of this double bond leads to saturated derivatives, eliminating the alkene functionality. This modification alters the rigidity and electronic distribution of the molecule, which can impact its binding affinity to receptors or enzymes. The reduction of the double bond in terpineol isomers has been explored as a strategy to generate novel derivatives nih.govnih.gov. For example, hydrogenation of terpinolene (B10128) epoxide, a related compound, can lead to terpinen-4-ol, a terpineol isomer lacking the ring double bond in the same position as this compound, although this specific reaction involves an epoxide intermediate rather than direct double bond reduction of terpineol itself nih.gov.

Design and Synthesis of Functionalized Terpineol Derivatives (e.g., 4-O-acylterpineol derivatives)

The design and synthesis of functionalized terpineol derivatives involve introducing various chemical groups to the core terpineol structure to impart new or enhanced properties. A prominent example is the synthesis of 4-O-acylterpineol derivatives, which are typically synthesized from 4-terpineol (terpinen-4-ol) and straight-chain fatty acids thegoodscentscompany.comfishersci.canih.gov. These derivatives feature an ester linkage at the hydroxyl group of 4-terpineol. The length and saturation of the fatty acid chain can be varied, leading to a series of derivatives with differing lipophilicity.

For instance, 4-O-acylterpineol derivatives have been synthesized to act as transdermal permeation enhancers thegoodscentscompany.comfishersci.canih.govfishersci.ca. The synthesis involves reacting 4-terpineol enantiomers with straight-chain fatty acids thegoodscentscompany.comnih.gov. Another type of functionalization involves the introduction of selenium-containing moieties, as seen in the synthesis of selenium-functionalized cyclic ethers derived from this compound wikipedia.org.

Evaluation of Modified Derivatives for Altered or Enhanced Biological Activities (e.g., Anti-asthmatic)

Modified terpineol derivatives are evaluated for a range of biological activities to understand how structural changes influence their efficacy and potency. One area of investigation has focused on their potential as anti-asthmatic agents. A series of novel this compound derivatives, synthesized through modifications of the tertiary hydroxyl group or reduction of the double bond, have been evaluated for their anti-asthmatic properties nih.govnih.gov.

Studies have shown that some this compound derivatives can enhance the relaxation of airway smooth muscle compared to the parent compound nih.govnih.gov. Certain derivatives were found to be superior or comparable to aminophylline, a known bronchodilator, in inducing airway smooth muscle relaxation nih.govnih.gov. Further research, including in vivo studies using asthmatic rat models, demonstrated that treatment with specific this compound derivatives resulted in significantly lowered lung resistance and enhanced dynamic lung compliance, key indicators of improved lung function nih.govnih.gov. Additionally, one derivative (compound 4e) was shown to downregulate the levels of inflammatory cytokines IL-4 and IL-17 nih.govnih.gov. These findings suggest that modifications to the terpineol structure can lead to derivatives with promising anti-asthmatic potential, potentially acting through mechanisms involving airway smooth muscle relaxation and modulation of inflammatory responses nih.govnih.govscentspiracy.com.

Another biological activity for which terpineol derivatives have been evaluated is their ability to enhance transdermal drug delivery. 4-O-acylterpineol derivatives have been synthesized and tested for their permeation-enhancing effects thegoodscentscompany.comfishersci.canih.govfishersci.ca. These studies have investigated the relationship between the structure of the acyl chain and the enhancement of drug penetration through the skin thegoodscentscompany.comfishersci.ca. For example, 2-(4-methylcyclohex-3-en-l-yl) propan-2-yl tetradecanoate (B1227901) (TER-C14), a 4-O-acylterpineol derivative with a fourteen-carbon acyl chain, demonstrated significant enhancement activity for the transdermal delivery of isosorbide (B1672297) dinitrate (ISDN) fishersci.caontosight.ai.

The evaluation of these modified derivatives provides crucial data for SAR studies, helping to identify the structural features responsible for observed biological activities and guiding the rational design of more potent and selective therapeutic agents. The table below summarizes some of the evaluated biological activities and the types of derivatives studied.

Derivative TypeExample(s)Evaluated ActivityKey Finding(s)
This compound derivativesCompounds 4a, 4d, 4e, 4iAnti-asthmatic activityEnhanced airway smooth muscle relaxation; improved lung function in asthmatic rats; downregulation of IL-4 and IL-17 by compound 4e. nih.govnih.gov
4-O-acylterpineol derivativesd- and l-isomers, Derivatives with varying fatty acid chain lengths (e.g., TER-C14)Transdermal permeation enhancementSignificant enhancing effects on drug penetration; activity influenced by acyl chain length; d-isomer sometimes showed higher effects than l-isomer. thegoodscentscompany.comfishersci.canih.govfishersci.caontosight.ai
Selenium-functionalized cyclic ethersDerived from this compoundBiological activities (general)Organoselenium moiety can represent a significant source of bioactivities. wikipedia.org

This table highlights the diverse biological activities that can be targeted through the derivatization of terpineol and its isomers, demonstrating the importance of synthetic modification and SAR studies in exploring the therapeutic potential of this class of compounds.

Emerging Research Areas and Future Directions in Terpineol Studies

Novel Delivery Systems and Formulations for Enhanced Bioavailability and Targeted Action

A key area of emerging research focuses on developing novel delivery systems and formulations for terpineol (B192494) to improve its bioavailability and enable targeted action. Natural bioactive compounds, including terpineol, often face limitations such as poor water solubility, low absorption, and rapid metabolism, which can hinder their efficacy. nih.govencyclopedia.pub Novel drug delivery systems (NDDS), such as nanoparticles, hydrogels, and microneedles, are being explored to overcome these challenges. nih.govencyclopedia.pub These systems can encapsulate terpineol, potentially enhancing its solubility, stability, and controlled release at the target site, thereby increasing its therapeutic index and minimizing off-target effects. nih.govslideshare.netmdpi.com For instance, research on other natural compounds like flavonoids and resveratrol (B1683913) has demonstrated that incorporating them into nano-engineered delivery systems can improve their solubility, bioavailability, and provide site-specific delivery. nih.govencyclopedia.pubmdpi.com Similar approaches are being investigated for terpineol to optimize its delivery for various applications, including topical treatments for skin conditions. nih.govencyclopedia.pubmdpi.com

Exploration of Terpineol in Host-Microbiome Interactions

The intricate relationship between host organisms and their associated microbial communities (microbiome) is a rapidly expanding field of research. Emerging studies are beginning to explore the potential influence of terpineol on host-microbiome interactions. The microbiome, particularly the gut microbiome, plays a crucial role in health and disease, influencing immune responses, metabolism, and even neurological functions. nencki.edu.plkcl.ac.uk While specific detailed research on terpineol's direct impact on the human microbiome is still in its early stages, the antimicrobial properties of terpineol isomers, such as terpinen-4-ol and alpha-terpineol (B3430122), against various pathogens are well-documented. preprints.orgmdpi.com This antimicrobial activity could indirectly influence the composition and function of certain microbial communities. Research suggests that microbial metabolites can significantly impact host health and disease, highlighting the importance of understanding how external compounds like terpineol might modulate these interactions. nencki.edu.pl Further research is needed to elucidate how terpineol interacts with different host microbiomes, its effects on microbial diversity and function, and the downstream consequences for host health.

Advanced Computational Modeling and In Silico Studies for Mechanism Prediction

Advanced computational modeling and in silico studies are playing an increasingly vital role in predicting the mechanisms of action of bioactive compounds like terpineol. These approaches utilize computational tools and algorithms to simulate molecular interactions, predict binding affinities, and model biological pathways. For example, molecular docking studies have been used to investigate the binding interactions of this compound with enzymes like beta-lactamase, providing insights into its potential antibacterial mechanisms. mdpi.com

Table 1: Binding Affinities of Selected Compounds with β-lactamase Toho-1

Compound NameNumber of Poses at Toho-1 Active SiteΔG (kcal/mol)Fullfitness (kcal/mol)PubChem CID
Benzylpenicillin152-8.65-1162.955904
Linalool (+)/−86-6.13-1262.226549
Limonene (B3431351) (+)−47-5.82-1262.0522311
Citral108-6.43-1257.62638011
α-Terpinyl acetate (B1210297)88-6.32-1268.07111037
α-Terpineol56-6.13-1265.0517100
Carvacrol39-5.85-1261.5410364
Thymol48-5.99-1261.3010351
Eucalyptol (1,8-Cineol)38-6.05-1248.12275
p-cymene24-5.75-1251.827463

*Data extracted from search result mdpi.com.

These computational methods can help prioritize potential biological targets and pathways for experimental validation, accelerating the discovery process and providing a deeper understanding of how terpineol exerts its effects at a molecular level. nih.govbiobide.com

Application of Omics Technologies (e.g., Transcriptomics, Proteomics, Metabolomics) to Elucidate Comprehensive Biological Effects

Omics technologies, including transcriptomics, proteomics, and metabolomics, are powerful tools for gaining a comprehensive understanding of the biological effects of compounds like terpineol. nih.govbiobide.comhumanspecificresearch.orgresearchgate.net Transcriptomics involves the study of the complete set of RNA transcripts, providing insights into gene expression changes in response to terpineol exposure. nih.govbiobide.comhumanspecificresearch.org Proteomics focuses on the large-scale study of proteins, revealing alterations in protein abundance, modifications, and interactions. nih.govbiobide.comhumanspecificresearch.org Metabolomics involves the comprehensive analysis of metabolites, offering a snapshot of the metabolic state of a biological system. nih.govbiobide.comhumanspecificresearch.org By applying these technologies, researchers can identify the complex molecular pathways and networks influenced by terpineol, providing a holistic view of its biological activities. nih.govbiobide.com This can lead to the identification of biomarkers for terpineol's effects and a better understanding of its mechanisms in various physiological and pathological conditions. nih.govuninet.edu

Sustainable Production and Green Chemistry Approaches for Terpineol Synthesis

With growing emphasis on sustainability, research is increasingly focused on developing green chemistry approaches for terpineol synthesis. Traditional methods may involve harsh chemicals and generate significant waste. Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. eurekaselect.comresearchgate.net Efforts are being made to develop more environmentally friendly methods for synthesizing terpineol, for example, from renewable resources like alpha-pinene (B124742), a major component of turpentine. researchgate.nettandfonline.comtandfonline.com One promising approach involves the use of ionic liquids as green solvents for the hydration of alpha-pinene to this compound, which can simplify the process and reduce waste. researchgate.net

Table 2: Comparison of this compound Synthesis Yields Using Different Acid Catalysts

Catalyst CombinationStarting MaterialThis compound Yield (%)
Formic acid and sulfuric acidTurpentine54
Phosphoric acid and acetic acidTurpentine54
Low-cost ionic liquid solvent + acid catalystα-pineneNot specified, but method avoids neutralization and allows solvent recovery. researchgate.net

*Data compiled from search result researchgate.net.

Developing affordable and efficient heterogeneous catalysts is also crucial for the widespread adoption of sustainable terpineol production methods. tandfonline.comtandfonline.com

Therapeutic Potential of Terpineol in Specific Pathological Conditions: Pre-clinical and Clinical Research Prospects

Pre-clinical research continues to explore the therapeutic potential of terpineol in various pathological conditions. Studies have indicated that this compound possesses a range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects. tandfonline.comresearchgate.netresearchgate.net

Table 3: In Vitro Antiproliferative Effects of this compound on Various Tumor Cell Lines

Tumor Cell LineReported Antiproliferative EffectReference
Cervical tumor (HeLa)Significant antiproliferative effect researchgate.netresearchgate.net
Human breast cancer (MCF-7)Significant antiproliferative effect researchgate.netresearchgate.net
Murine breast cancer (4T1)Significant antiproliferative effect researchgate.netresearchgate.net
Lung cancer (A-549)Significant antiproliferative effect researchgate.netresearchgate.net
Murine Sarcoma (S180)Significant antiproliferative effect researchgate.net
Human myeloid leukemia (HL-60)Potential anti-tumor effect (as part of essential oil) researchgate.net
Hepatocellular carcinoma (SMMC-7721)Potential anti-tumor effect (as part of essential oil) researchgate.net
Colon cancer (SW480)Potential anti-tumor effect (as part of essential oil) researchgate.net

Pre-clinical studies in animal models are also being conducted to evaluate terpineol's efficacy in specific conditions. For example, this compound preconditioning of mesenchymal stem cells has shown promise in enhancing regeneration in a rat model of full thickness acid burn wounds by reducing inflammation and oxidative stress and promoting neovascularization. nih.gov Terpenoids, including terpineol, are also being investigated for their potential neuropharmacological effects in preclinical animal models of psychiatric disorders. mdpi.com

While promising pre-clinical data exist for various applications, including potential in treating certain skin conditions and as an adjuvant in combating antibiotic resistance, the translation of these findings into clinical practice requires further investigation through well-designed clinical trials. mdpi.compreprints.orgmdpi.com Future research prospects include conducting clinical studies to confirm the efficacy and safety of terpineol in humans for specific therapeutic uses.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing α-Terpineol, and how can selectivity be optimized?

  • α-Terpineol can be synthesized via three primary routes: direct extraction from natural sources (e.g., essential oils), chemical synthesis (e.g., acid-catalyzed hydration of α-pinene), and biotechnological processes (e.g., microbial fermentation) . For chemical synthesis, ternary acid systems (e.g., propionic, citric, and phosphoric acids) optimize selectivity by controlling reaction conditions (70°C, 24 hours), achieving up to 76% selectivity when recycling monocyclic byproducts . Key parameters include catalyst ratios, temperature, and reaction time.

Q. What are the key physicochemical properties of α-Terpineol relevant to experimental design?

  • α-Terpineol (C₁₀H₁₈O; molecular weight 154.25 g/mol) exists as stereoisomers, including (-)-α-terpineol (CAS 10482-56-1) and (±)-α-terpineol (CAS 8006-39-1) . Its solubility in organic solvents, volatility, and thermal stability influence extraction and analytical methods (e.g., GC-MS). Structural features like the cyclohexene ring and hydroxyl group dictate reactivity in derivatization or biological assays .

Q. How is α-Terpineol quantified in complex mixtures, and what analytical techniques are recommended?

  • Gas chromatography (GC) with flame ionization or mass spectrometry (GC-MS) is standard for quantifying α-Terpineol in essential oils or synthetic mixtures . For example, GC content analysis in hydration reactions revealed 53.3% terpineol and 57.1% hydrate byproducts . Calibration curves using pure standards and internal normalization are critical for accuracy.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported cytotoxic IC₅₀ values of α-Terpineol across cancer cell lines?

  • Variability in IC₅₀ values (e.g., 0.26 mM in NCI-H69 lung cancer vs. 33 µg/mL in MCF-7 breast cancer) arises from differences in cell line sensitivity, assay duration, and drug formulation . Methodological standardization is key:

  • Use consistent exposure times (e.g., 24–48 hours).
  • Validate cytotoxicity via dual assays (e.g., MTT and flow cytometry).
  • Report molar concentrations to enable cross-study comparisons .

Q. What experimental approaches elucidate α-Terpineol’s mechanism in NF-κB pathway inhibition?

  • Mechanistic studies should combine:

  • NF-κB translocation assays : Quantify nuclear-cytoplasmic intensity differences using immunofluorescence .
  • Gene expression profiling : Microarray analysis identifies downregulated NF-κB targets (e.g., IL-1β, AKT1) .
  • Kinase inhibition screens : Cell-free kinase panels (e.g., MAPK8, JAK3) at varying doses (0.64–5.8 mM) reveal dose-dependent inhibition .

Q. How does α-Terpineol induce apoptosis versus cell cycle arrest, and what protocols differentiate these effects?

  • Apoptosis : Use acridine orange/ethidium bromide staining to detect membrane permeability changes (EC₅₀ = 5.90 µg/mL in HeLa cells) .
  • Cell cycle arrest : Flow cytometry with propidium iodide staining shows G₀/G₁ phase accumulation (e.g., 52.78% at 6.23 µg/mL in HeLa) .
  • Mechanistic overlap : Co-staining for caspase-3 activation (apoptosis) and cyclin D1 (cell cycle) clarifies dual effects .

Q. What statistical and preclinical guidelines ensure rigor in α-Terpineol studies?

  • Follow NIH preclinical reporting standards: detail cell culture conditions, passage numbers, and assay replicates .
  • Use Student’s t-test or ANOVA for dose-response comparisons (p < 0.05) and report mean ± SD .
  • Validate findings in primary cells (e.g., peripheral blood mononuclear cells) to assess tumor selectivity .

Data Contradiction and Reproducibility

Q. Why do studies report conflicting results on α-Terpineol’s antimicrobial efficacy?

  • Discrepancies stem from:

  • Terpene synergism : Antimicrobial activity often requires co-terpenes (e.g., linalool) at specific ratios .
  • Strain specificity : Gram-positive bacteria may show higher susceptibility due to cell wall differences.
  • Assay conditions : Broth microdilution vs. disk diffusion methods yield varying MIC values .

Q. How can researchers address variability in α-Terpineol’s antioxidant activity across in vitro models?

  • Standardize antioxidant assays (e.g., DPPH, ABTS) by:

  • Controlling solvent polarity (e.g., ethanol vs. DMSO).
  • Including positive controls (e.g., ascorbic acid).
  • Reporting IC₅₀ in µM to account for molecular weight differences .

Methodological Recommendations

  • Synthesis optimization : Use response surface methodology (RSM) to model reaction parameters (e.g., acid ratios, temperature) .
  • Biological assays : Pre-saturate α-Terpineol in culture media to mitigate volatility-related concentration drops .
  • Data interpretation : Apply connectivity mapping (e.g., CMap) to link gene expression changes to known drug mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.